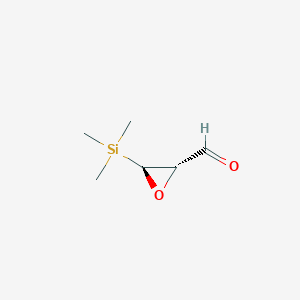
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a chiral building block that can be used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde has a wide range of scientific research applications. It is used as a chiral building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. The compound has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and other biologically active compounds.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions and can form stable complexes with metal ions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde. However, studies have shown that the compound has low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. However, the compound is relatively expensive and may not be readily available in large quantities.
Zukünftige Richtungen
There are several future directions for the research and application of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential as a catalyst in various reactions. Additionally, the compound's potential as a therapeutic agent for various diseases could be explored further.
Conclusion:
In conclusion, (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chiral building block that has a wide range of scientific research applications. Its unique properties make it a valuable tool in the synthesis of various organic compounds. Although there is limited information on its biochemical and physiological effects, the compound has been shown to have low toxicity. The future directions for research and application of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde are promising, and further exploration of its potential could lead to significant advancements in the field of organic chemistry and drug discovery.
Synthesemethoden
The synthesis of (2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde involves the reaction of (2S,3S)-3-trimethylsilyloxirane with a suitable reagent such as potassium tert-butoxide and then adding a carbonyl compound such as benzaldehyde. The reaction takes place under mild conditions and yields the desired product in good yields.
Eigenschaften
CAS-Nummer |
143800-08-2 |
|---|---|
Produktname |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
Molekularformel |
C6H12O2Si |
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C6H12O2Si/c1-9(2,3)6-5(4-7)8-6/h4-6H,1-3H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
VGQWBMHMHOPENN-WDSKDSINSA-N |
Isomerische SMILES |
C[Si](C)(C)[C@H]1[C@@H](O1)C=O |
SMILES |
C[Si](C)(C)C1C(O1)C=O |
Kanonische SMILES |
C[Si](C)(C)C1C(O1)C=O |
Synonyme |
Oxiranecarboxaldehyde, 3-(trimethylsilyl)-, (2S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



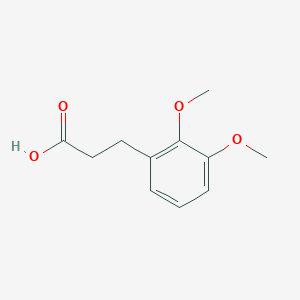
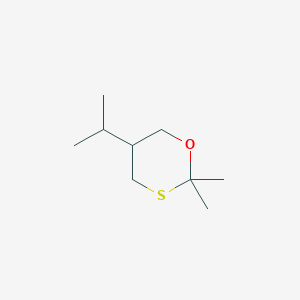

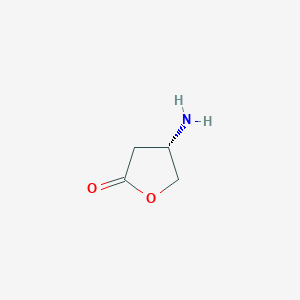
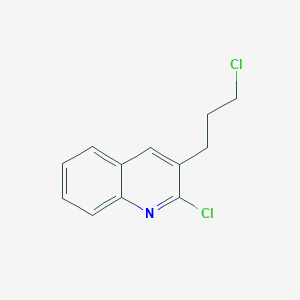
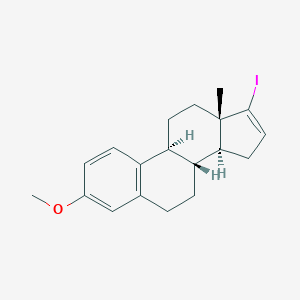
![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)


![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)
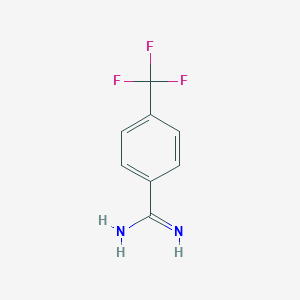
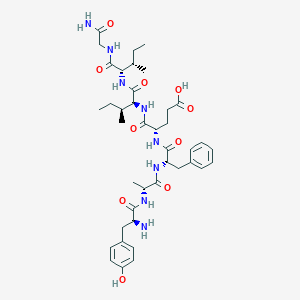
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)